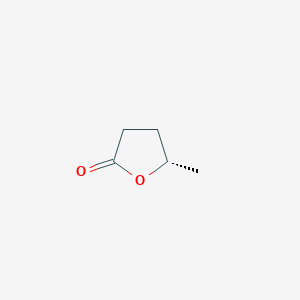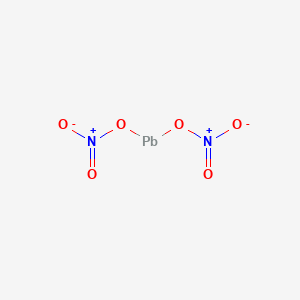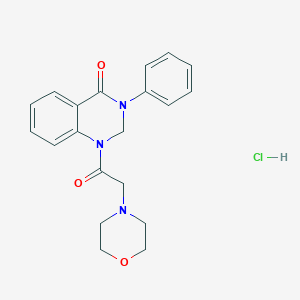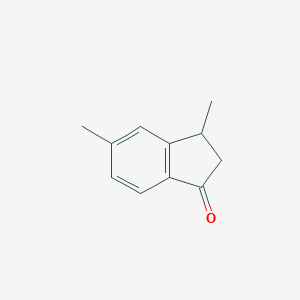
4,6-Dibutyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibutyl-1,3-dioxane is a cyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the dioxane family and has a unique chemical structure that makes it suitable for use in many areas of research.
Mecanismo De Acción
The mechanism of action of 4,6-Dibutyl-1,3-dioxane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
4,6-Dibutyl-1,3-dioxane has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cardiovascular function. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-Dibutyl-1,3-dioxane is its high potency and selectivity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 4,6-Dibutyl-1,3-dioxane. One area of interest is in the development of new drugs and therapies based on this compound. Another potential direction is in the study of the mechanism of action of this compound and its effects on various biological pathways. Additionally, there is potential for the use of this compound in the development of new diagnostic tools and imaging agents.
Métodos De Síntesis
The synthesis of 4,6-Dibutyl-1,3-dioxane involves a multi-step process that requires the use of various reagents and solvents. The most common method of synthesis involves the reaction of butyl lithium with diethylene glycol in the presence of a catalyst. The resulting product is then treated with butyl bromide to form the final compound.
Aplicaciones Científicas De Investigación
4,6-Dibutyl-1,3-dioxane has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs and therapies. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
16731-95-6 |
|---|---|
Nombre del producto |
4,6-Dibutyl-1,3-dioxane |
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
4,6-dibutyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-11-9-12(8-6-4-2)14-10-13-11/h11-12H,3-10H2,1-2H3 |
Clave InChI |
UCPAZYFDPOUDHP-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(OCO1)CCCC |
SMILES canónico |
CCCCC1CC(OCO1)CCCC |
Sinónimos |
4,6-Dibutyl-1,3-dioxane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)



![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)





